2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-23(11-9-16)18-13-20-25-22-18/h1-7,13,16H,8-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDHKAJTAFTDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate precursors like thiosemicarbazide with carboxylic acids or their derivatives.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the naphthalene derivative, thiadiazole ring, and piperidine ring through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydrothiadiazoles and reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π stacking interactions, while the thiadiazole and piperidine rings can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The target compound is compared to analogs with modifications in:
- Heterocyclic substituents on piperidine (e.g., triazole, thiazole, thiophene).
- Linker chemistry (e.g., methylene, oxygen, or direct bonding).
- Naphthalene substitution patterns .
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Physicochemical Properties
Biological Activity
The compound 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a novel organic molecule that integrates a naphthalene moiety, a thiadiazole ring, and a piperidine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-naphthalen-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperidin-1-yl]ethanone . Its molecular formula is with a molecular weight of approximately 367.5 g/mol. The structural complexity allows for interactions with various biological targets, which may lead to significant pharmacological effects.
The biological activity of this compound likely stems from its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : It could inhibit key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with receptor sites may alter signaling pathways.
These interactions can lead to therapeutic effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4a | MCF-7 | 0.8 | G2/M phase arrest |
| Compound II | HeLa | 0.5 | DHFR inhibition |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, primarily through mechanisms such as G2/M phase arrest and inhibition of dihydrofolate reductase (DHFR) .
Antimicrobial Activity
The thiadiazole derivatives have been noted for their antimicrobial effects. Studies have shown that modifications in the thiadiazole structure can enhance activity against various bacterial strains. The presence of the naphthalene moiety could further augment these effects due to its hydrophobic characteristics.
Study 1: In Vitro Anticancer Evaluation
In an evaluation of various naphthalene-thiadiazole derivatives, it was found that compounds with similar structures demonstrated potent cytotoxicity against a range of cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized assays such as the Sulforhodamine B assay to determine cell viability and establish IC50 values .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound with target proteins. These studies indicate that the compound has favorable interactions with active sites of enzymes involved in cancer progression, supporting its potential as a therapeutic agent .
Q & A
How can researchers optimize the synthesis of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide to improve yield and purity?
Basic Research Focus
The synthesis can be optimized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous acetamide derivatives. Key parameters include:
- Solvent System : A 3:1 ratio of tert-butanol to water enhances reaction efficiency by balancing solubility and reactivity .
- Catalyst Loading : 10 mol% copper diacetate (Cu(OAc)₂) ensures sufficient catalytic activity without side-product formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) tracks progress and minimizes over-reaction .
- Purification : Ethyl acetate extraction followed by recrystallization in ethanol improves purity (>95%) .
What advanced techniques are recommended for confirming the crystal structure and molecular conformation of this compound?
Advanced Research Focus
Structural validation requires multi-technique approaches:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. The naphthalene-thiadiazole π-stacking interactions can be analyzed for conformational stability .
- Spectroscopic Cross-Validation : Compare experimental IR (e.g., C=O stretch at ~1670 cm⁻¹) and NMR data (e.g., aromatic proton shifts at δ 7.2–8.4 ppm in DMSO-d₆) with computational predictions (DFT/B3LYP) to detect anomalies .
- Structure Validation Tools : Apply PLATON or CIFcheck to assess crystallographic data integrity, focusing on R-factor convergence (<5%) and electron density maps .
What methodologies are effective in evaluating the compound’s potential as an EGFR inhibitor in anticancer research?
Advanced Research Focus
Mechanistic and functional assays include:
- In Vitro Kinase Assays : Measure IC₅₀ values against recombinant EGFR using ADP-Glo™ kinase assays. Compare with reference inhibitors (e.g., gefitinib) .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes within the EGFR ATP-binding pocket (PDB: 1M17). Key interactions (e.g., hydrogen bonds with Met793) should align with activity data .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) to correlate structural modifications (e.g., thiadiazole substitution) with cytotoxicity .
How can researchers investigate the catalytic or inhibitory mechanisms involving this compound?
Advanced Research Focus
Mechanistic studies require interdisciplinary approaches:
- Spectroscopic Probes : Utilize UV-Vis and EPR spectroscopy to detect transient intermediates in catalytic cycles (e.g., Ni(II)-thiadiazole complexes) .
- Kinetic Isotope Effects (KIE) : Compare kH/kD values in deuterated solvents to identify rate-determining steps in oxidation reactions .
- Computational Modeling : Apply density functional theory (DFT) to map free-energy landscapes for proposed reaction pathways (e.g., radical vs. polar mechanisms) .
How should discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches be analyzed?
Basic Research Focus
Addressing contradictions involves:
- Batch Comparison : Tabulate NMR shifts (e.g., triazole proton at δ 8.36 ppm) and IR peaks (C=O at 1671–1682 cm⁻¹) across batches to identify outliers .
- Impurity Profiling : Use HPLC-MS to detect side-products (e.g., unreacted azide intermediates) and adjust stoichiometry or reaction time .
- Dynamic NMR Studies : Variable-temperature ¹H NMR (e.g., 25–60°C) can reveal conformational exchange broadening in flexible regions (e.g., piperidinyl moiety) .
What computational strategies are employed to predict the binding affinity and interaction of this compound with biological targets?
Advanced Research Focus
Predictive modeling integrates:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., EGFR) for 100 ns to assess stability of key interactions (e.g., thiadiazole-π stacking with Phe723) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for structural analogs (e.g., thiadiazole vs. oxadiazole derivatives) to guide SAR .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., LogP ~3.2, CNS permeability) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
